molecular formula C15H18N4O B12550935 N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide CAS No. 180508-04-7

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide

Cat. No.: B12550935
CAS No.: 180508-04-7
M. Wt: 270.33 g/mol
InChI Key: PXZZTFWLAOPLPF-UHFFFAOYSA-N
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Description

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinuclidine moiety linked to a benzimidazole ring, which contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide typically involves the reaction of quinuclidine derivatives with benzimidazole carboxylic acid derivatives. The process often includes steps such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC.

    Bases: Triethylamine, sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes .

Mechanism of Action

The mechanism of action of N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinuclidine moiety can interact with neurotransmitter receptors, potentially affecting neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinuclidine derivatives and benzimidazole derivatives, such as:

Uniqueness

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide stands out due to its unique combination of the quinuclidine and benzimidazole moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry .

Biological Activity

N-(Quinuclidine-3-yl)-1H-benzimidazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly its interactions with nicotinic acetylcholine receptors (nAChRs). This article delves into the compound's pharmacological properties, structure-activity relationships (SAR), and its implications for treating neurological disorders.

Chemical Structure and Properties

This compound is characterized by a quinuclidine moiety linked to a benzimidazole-4-carboxamide structure. Its molecular formula contributes to its unique pharmacological profile, allowing it to act selectively on specific nAChR subtypes, particularly the alpha7 subtype, which is crucial in cognitive functions and neuroprotection.

The compound acts as a selective ligand for nAChRs, enhancing synaptic transmission and exhibiting neuroprotective effects. Research indicates that it may help in conditions such as Alzheimer's disease by modulating neurotransmitter release and improving cognitive function. The interaction studies often utilize radiolabeled ligands to quantify binding affinities and assess functional responses in cell-based assays .

Biological Activity Overview

Biological Activity Description
Receptor Modulation Selective agonist for alpha7 nAChRs, enhancing synaptic transmission.
Neuroprotective Effects Potential applications in treating Alzheimer's disease and cognitive impairments.
Cognitive Enhancement May improve learning and memory through receptor activation.

Structure-Activity Relationships (SAR)

Studies have identified that modifications to the benzimidazole core can significantly influence the biological activity of the compound. For instance, variations in the substituents on the quinuclidine moiety have been shown to alter receptor selectivity and binding affinity .

Key Findings from SAR Studies

  • Alpha7 nAChR Agonist Activity : Compounds structurally related to this compound have demonstrated potent agonist activity at alpha7 nAChRs, with some derivatives showing enhanced efficacy compared to the parent compound .
  • Neuroprotective Properties : The neuroprotective effects observed in various models are attributed to the compound's ability to modulate inflammatory pathways and reduce oxidative stress .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease in mice, administration of this compound led to significant improvements in memory and learning deficits, suggesting its potential as a therapeutic agent .
  • Neuroinflammation Studies : The compound has shown promise in reducing neuroinflammatory markers in cellular models, indicating its capability to mitigate neurodegenerative processes .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound Name Structure Notable Features Biological Activity
1H-benzimidazole-4-carboxamideStructureLacks quinuclidine moietyLimited receptor interaction
N-(Quinuclidin-3-yl)-4-amino-naphthalimideStructureDifferent receptor interactionsModerate agonist activity
N-benzyl-1H-benzimidazole-4-carboxamideStructureBenzyl substitution instead of quinuclidineDifferent pharmacological profile

Properties

CAS No.

180508-04-7

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-(1-azabicyclo[2.2.2]octan-3-yl)-1H-benzimidazole-4-carboxamide

InChI

InChI=1S/C15H18N4O/c20-15(11-2-1-3-12-14(11)17-9-16-12)18-13-8-19-6-4-10(13)5-7-19/h1-3,9-10,13H,4-8H2,(H,16,17)(H,18,20)

InChI Key

PXZZTFWLAOPLPF-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=C4C(=CC=C3)NC=N4

Origin of Product

United States

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